molecular formula C6H6FNO B1394210 3-Fluoro-5-methoxypyridine CAS No. 1060801-62-8

3-Fluoro-5-methoxypyridine

Cat. No.: B1394210
CAS No.: 1060801-62-8
M. Wt: 127.12 g/mol
InChI Key: LVRXPWCFOHZWOR-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxypyridine is an organic compound predominantly used as a chemical building block in various industries. It is a part of the class of organic compounds known as pyrimidones .


Synthesis Analysis

The synthesis of this compound involves several steps. It plays a role in the synthesis of pyridine nucleosides related to 5-fluorocytosine. The synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been discussed in detail .


Molecular Structure Analysis

The molecular formula of this compound is C6H6FNO . The molecular weight is 127.12 . The structure of the compound includes a pyrimidine ring, which bears a ketone .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Scientific Research Applications

Pyridine Nucleosides Development

  • Synthesis of Pyridine Derivatives : 3-Fluoro-5-methoxypyridine has been used in the synthesis of pyridine nucleosides, which are related to 5-fluorouracil and 5-fluorocytosine. This synthesis involves multiple steps, including the conversion of 5-amino-2-methoxypyridine and the production of various derivatives with potential biological activity (Nesnow & Heidelberger, 1973); (Nesnow & Heidelberger, 1975).

Chemical Synthesis and Modification

  • Deprotometalation and Functionalization : Studies have shown the efficient functionalization of methoxy- and fluoro-pyridines, including this compound, through deprotometalation using lithium–zinc combinations. This process facilitates the synthesis of various substituted pyridines, demonstrating the versatility of this compound in organic synthesis (Hedidi et al., 2016).

Synthesis of Radiopharmaceuticals

  • Production of Fluoropyridines : this compound has been instrumental in the synthesis of fluoropyridines, which are valuable in the field of medical imaging, particularly in Positron Emission Tomography (PET). The synthesis techniques developed for these compounds, including this compound derivatives, offer stable and efficient routes for creating novel radiopharmaceuticals (Carroll, Nairne, & Woodcraft, 2007).

Exploration in Medicinal Chemistry

  • Antitumor Agents Synthesis : Research involving this compound derivatives has been conducted in the synthesis of antitumor agents. This includes the creation of compounds with varied substitutions, which are evaluated for cytotoxic activity against different cancer cell lines, highlighting the potential therapeutic applications of these compounds (Tsuzuki et al., 2004).

Safety and Hazards

3-Fluoro-5-methoxypyridine is a combustible liquid that may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this compound .

Future Directions

The medicinal applications of fluorinated drugs like 3-Fluoro-5-methoxypyridine continue to expand rapidly, in part because of new developments in fluorine chemistry that extend the range of compounds that can readily be prepared with fluorine substitution . The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation .

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-methoxypyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The fluorine atom in this compound can form strong hydrogen bonds with the active site residues of these enzymes, leading to enzyme inhibition or activation depending on the specific enzyme and reaction conditions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of target proteins, thereby altering their activity and function . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and reaction conditions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can cause toxic effects, including liver and kidney damage, due to its interaction with cytochrome P450 enzymes and other metabolic pathways . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular effects are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can hydroxylate this compound, leading to the formation of various metabolites . The interaction of this compound with these enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Additionally, this compound can interact with other enzymes and cofactors, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution within cells . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . For example, the interaction of this compound with membrane transporters can affect its distribution within different tissues and organs .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . The localization of this compound within specific subcellular compartments can affect its activity and function, influencing overall cellular processes . For example, the accumulation of this compound in the nucleus can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Properties

IUPAC Name

3-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRXPWCFOHZWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677244
Record name 3-Fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-62-8
Record name 3-Fluoro-5-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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